Azelaoyl PAF

描述

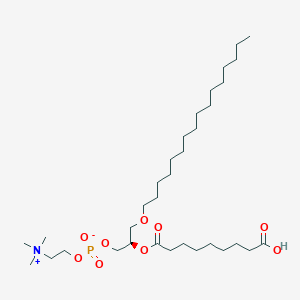

壬二酰基血小板活化因子,也称为 1-O-十六烷基-2-O-(9-羧基壬酰基)-sn-甘油-3-磷酸胆碱,是一种烷基磷脂酰胆碱。它是氧化型低密度脂蛋白颗粒中脂质库的组成部分。 该化合物作为过氧化物酶体增殖物激活受体γ的高亲和力配体和激动剂,过氧化物酶体增殖物激活受体γ是一种调节代谢和细胞分化基因的核转录因子 .

准备方法

壬二酰基血小板活化因子以乙醇溶液形式提供。通过在温和的氮气流下蒸发乙醇,然后立即加入用惰性气体吹扫过的二甲基亚砜或二甲基甲酰胺,可以改变溶剂。壬二酰基血小板活化因子在这些溶剂中的溶解度至少为 8 mg/mL。 它也溶于水性缓冲液,例如 pH 7.2 的磷酸盐缓冲盐水,浓度为 10 mg/mL .

化学反应分析

壬二酰基血小板活化因子会发生各种化学反应,包括氧化和取代。 它与过氧化物酶体增殖物激活受体γ的噻唑烷二酮结合位点结合,其效力与合成过氧化物酶体增殖物激活受体γ激动剂罗格列酮相当 . 这些反应中常用的试剂包括乙醇、二甲基亚砜和二甲基甲酰胺 .

科学研究应用

Cardiovascular Applications

Azelaoyl PAF has been identified as a potent agonist for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating inflammation and metabolic processes. Recent studies have demonstrated its potential in mitigating myocardial ischemia-reperfusion injury.

Case Study: Myocardial Ischemia-Reperfusion Injury

A study investigated the effects of hexadecyl azelaoyl phosphatidylcholine (a form of this compound) on cardiomyocytes subjected to ischemia-reperfusion injury. The findings indicated that this compound activates PPARγ pathways, leading to reduced cardiomyocyte apoptosis and improved myocardial function. Specifically, treatment with hexadecyl azelaoyl phosphatidylcholine resulted in decreased levels of pro-inflammatory cytokines and enhanced cardioprotection during ischemic events .

Inflammatory Responses

This compound is involved in modulating inflammatory responses, particularly in the context of oxidative stress and aging. It has been shown to influence platelet activation and thrombus formation.

Data Table: Effects on Platelet Activation

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Phosphatidylserine Exposure | Low | High |

| Thrombus Formation Rate | Baseline | Increased |

| Cytokine Levels | Normal | Elevated |

In a study involving aged mice, circulating levels of this compound were found to correlate with increased platelet activation and thrombus formation, suggesting its role as a biomarker for oxidative stress and inflammation .

Pharmacological Applications

This compound's high affinity for PPARγ makes it a candidate for therapeutic applications in metabolic disorders and cardiovascular diseases. Its ability to compete with thiazolidinedione binding sites indicates potential utility in drug development aimed at treating conditions like diabetes and obesity.

Case Study: Metabolic Disorders

Research has highlighted the role of this compound in promoting monocyte/macrophage differentiation and uptake of oxidized low-density lipoprotein (oxLDL). This mechanism is significant for understanding atherogenesis and developing strategies to combat cardiovascular diseases linked to lipid metabolism .

Oxidative Stress Marker

This compound serves as an indicator of oxidative stress within biological systems. Its rapid turnover in circulation makes it a valuable marker for ongoing oxidative damage.

Data Table: Oxidative Stress Correlation

| Age Group | This compound Levels (ng/mL) | Oxidative Stress Indicator |

|---|---|---|

| Young Mice | 30 | Low |

| Adult Mice | 120 | Moderate |

| Aged Mice | 300 | High |

The data suggests that elevated levels of this compound are associated with increased oxidative stress, particularly in older populations .

作用机制

壬二酰基血小板活化因子通过与过氧化物酶体增殖物激活受体γ的噻唑烷二酮结合位点结合而发挥作用。 这种结合促进前脂肪细胞分化并调节控制胰岛素作用的基因的转录 . 它还使神经母细胞系和弗里德赖希共济失调患者成纤维细胞中的细胞内弗里德赖希共济失调蛋白水平增加了两倍 .

与相似化合物的比较

壬二酰基血小板活化因子在激活过氧化物酶体增殖物激活受体γ方面比其他类似化合物(如 9-羟基十八碳-9Z,11E-二烯酸、13-羟基十八碳-9Z,11E-二烯酸和 15-脱氧-Δ12,14-前列腺素 J2)更有效 . 这些化合物也是过氧化物酶体增殖物激活受体γ的配体,但与壬二酰基血小板活化因子相比,效力较低 .

相似化合物的比较

Azelaoyl platelet activating factor is more potent in activating peroxisome proliferator-activated receptor gamma than other similar compounds such as 9-hydroxyoctadeca-9Z,11E-dienoic acid, 13-hydroxyoctadeca-9Z,11E-dienoic acid, and 15-deoxy-Δ12,14-prostaglandin J2 . These compounds are also ligands for peroxisome proliferator-activated receptor gamma but have lower potency compared to azelaoyl platelet activating factor .

生物活性

Azelaoyl PAF (Platelet-Activating Factor) is a biologically active phospholipid that has garnered attention due to its role in various physiological and pathological processes. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and implications in health and disease.

Overview of this compound

This compound is a derivative of PAF, characterized by a 9-carbon dicarboxylic acid chain. It is produced through the oxidative modification of phospholipids, particularly during inflammatory processes. The biological activity of this compound is influenced by its structural properties, which enable it to interact with various cellular receptors and pathways.

-

Cellular Uptake and Clearance

This compound is rapidly cleared from circulation, primarily through uptake by liver and kidney cells. The half-life of this compound in circulation is less than one minute, indicating a highly efficient clearance mechanism that does not depend on age or sex . -

Interaction with Platelets

Exposure to this compound induces the expression of phosphatidylserine on the surface of platelets, promoting a pro-thrombotic state. This effect is particularly pronounced in older mice, highlighting the role of age in modulating the response to this phospholipid . -

Mitochondrial Dysfunction

This compound has been shown to depolarize mitochondrial membranes, leading to the release of pro-apoptotic factors such as cytochrome C. This mitochondrial disruption is a critical step in the initiation of apoptosis .

Cytotoxicity

Research indicates that synthetic derivatives like hexadecyl azelaoyl phosphatidylcholine (HAzPC) exhibit significant cytotoxic effects. In vitro studies demonstrated that HAzPC induces apoptosis in various cell lines, including promyelocytic HL60 cells and hepatic HepG2 cells, through receptor-independent mechanisms . The concentration-dependent increase in phosphatidylserine exposure serves as an early marker of apoptosis.

| Concentration (μM) | Annexin V Staining | Propidium Iodide Exclusion |

|---|---|---|

| 2.5 | 5-fold increase | Low |

| 5 | Further increase | Few double positives |

Inflammation and Cardiovascular Implications

Hexadecyl azelaoyl phosphatidylcholine has been identified as a high-affinity ligand for peroxisome proliferator-activated receptors (PPARs), specifically PPAR-gamma. Activation of these receptors plays a crucial role in modulating inflammatory responses, particularly during myocardial ischemia-reperfusion injury . By mitigating inflammation and reducing cardiomyocyte apoptosis, this compound may have therapeutic potential in cardiovascular diseases.

Case Studies

-

Age-Related Changes in Circulation

A study on C57BL/6 mice revealed that levels of circulating Az-PC (a related oxidatively truncated phospholipid) were significantly higher in older male mice compared to younger females. This suggests that age and sex are critical determinants of circulating levels of biologically active phospholipids . -

High-Fat Diet Impact

In hyperlipidemic apoE−/− mice fed a high-fat diet, elevated levels of oxidized phospholipids including Az-PC were observed. This correlates with increased cardiovascular risk factors, indicating that dietary influences can exacerbate the effects of these bioactive lipids .

属性

IUPAC Name |

[(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H66NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27-40-29-31(30-42-44(38,39)41-28-26-34(2,3)4)43-33(37)25-22-19-17-18-21-24-32(35)36/h31H,5-30H2,1-4H3,(H-,35,36,38,39)/t31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFOCDTXDPKJKA-WJOKGBTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H66NO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590849 | |

| Record name | (2R)-2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

651.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354583-69-0 | |

| Record name | (2R)-2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。